Cas no 1005301-06-3 (N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide structure](https://www.kuujia.com/scimg/cas/1005301-06-3x500.png)
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide Chemical and Physical Properties
Names and Identifiers
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- Butanamide, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-7-quinolinyl]-
- N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide
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- Inchi: 1S/C17H24N2O2/c1-4-6-16(20)18-14-9-8-13-7-5-10-19(15(13)11-14)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20)
- InChI Key: GKHMNOUSNZQWFJ-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2C(=O)C(C)C)(=O)CCC
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2049-0304-2μmol |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
1005301-06-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2049-0304-1mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
1005301-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2049-0304-2mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide |
1005301-06-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide Related Literature
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide
Introduction to N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide (CAS No. 1005301-06-3)
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 1005301-06-3, belongs to a class of molecules known for their potential therapeutic applications. The detailed structure of this molecule includes a tetrahydroquinoline core fused with an amide group, which is further modified by a butanoyl side chain. Such structural features often contribute to its biological activity and make it a subject of interest for medicinal chemists.
The tetrahydroquinoline scaffold is a well-known pharmacophore in drug discovery, frequently found in bioactive molecules targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it valuable in the development of novel therapeutics. In particular, derivatives of tetrahydroquinoline have been explored for their potential in treating conditions ranging from neurological disorders to infectious diseases. The presence of the 2-methylpropanoyl group in N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide introduces additional functionalization, which can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction modes of such compounds with biological targets more accurately. This has facilitated the rational design of derivatives like N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide to enhance their efficacy and reduce potential side effects. Studies have shown that modifications in the amide moiety can significantly alter the pharmacological properties of tetrahydroquinoline derivatives. The butanamide group in this compound may serve as a key interaction point with biological targets, contributing to its observed activity.
One of the most compelling aspects of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is its potential role as a lead compound for further drug development. Researchers have been particularly interested in its interactions with enzymes involved in disease pathways. For instance, studies have suggested that derivatives of tetrahydroquinoline can modulate the activity of certain kinases and phosphodiesterases, which are implicated in various disorders. The specific arrangement of functional groups in this compound may enable it to bind selectively to these targets, offering a promising avenue for therapeutic intervention.
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The tetrahydroquinoline core is typically synthesized through cyclization reactions followed by functional group modifications. The introduction of the 2-methylpropanoyl group and the amide bond requires precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce such complex molecules more efficiently and cost-effectively.
From a regulatory perspective, compounds like N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. This involves preclinical studies using cell culture and animal models to assess their biological activity and pharmacokinetic properties. Additionally, comprehensive toxicology studies are conducted to determine any potential adverse effects. These studies are crucial for ensuring that the final drug product is both safe and effective for human use.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on structures like N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide. The demand for innovative drugs driven by an aging population and the emergence of new diseases has created a strong incentive for researchers to explore novel chemical entities. Collaborative efforts between academia and industry have accelerated the discovery process by combining expertise in medicinal chemistry with cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design.
In conclusion, N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide (CAS No. 1005301-06-3) represents an exciting area of research with significant potential for developing new therapeutic interventions. Its unique structural features and reported biological activity make it a valuable candidate for further investigation. As our understanding of disease mechanisms continues to evolve along with advancements in synthetic chemistry and drug discovery technologies
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